4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a triazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with hydrazine derivatives followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives.
Scientific Research Applications
4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(piperidin-4-yl)-1H-indole: Another heterocyclic compound with a similar structure but different ring system.
3-(Piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one: Lacks the methyl group at the 4-position of the triazole ring.
Uniqueness
4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of both the piperidine and triazole rings, which confer specific chemical and biological properties. The methyl group at the 4-position of the triazole ring can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H14N4O/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,11,13) |
InChI Key |
PXYYZXPDXZLFPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=O)C2CCNCC2 |
Origin of Product |
United States |
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